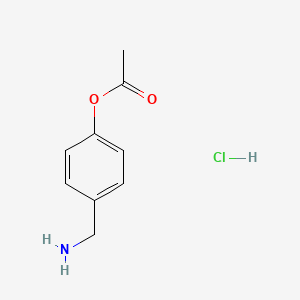![molecular formula C16H26N2O3 B2456986 Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate CAS No. 2411294-07-8](/img/structure/B2456986.png)
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, also known as TAPP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells. However, Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, including its potential use as an anticancer agent and its use in treating Alzheimer's disease. Further studies are needed to determine the safety and efficacy of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, as well as its potential use in other therapeutic applications. Additionally, the development of new synthesis methods for Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate may lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been achieved using several methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with but-2-ynoyl chloride in the presence of a base. Other methods include the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3-aminoprop-1-yne in the presence of a coupling reagent.
Scientific Research Applications
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-8-14(19)17-11-6-9-13-10-7-12-18(13)15(20)21-16(2,3)4/h13H,6-7,9-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDLFRQPAWAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

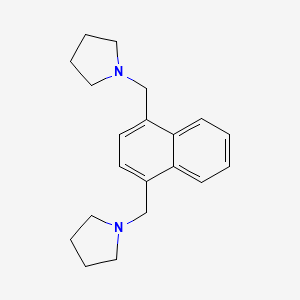

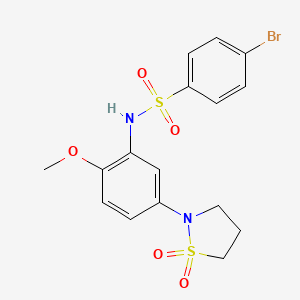
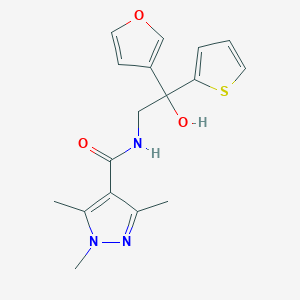
![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)
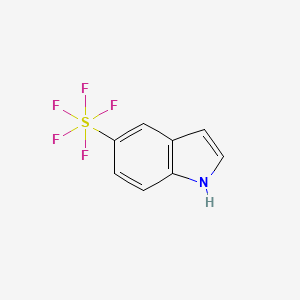
![2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2456917.png)

![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)
